Cas no 1263212-32-3 (3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine)

3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine
- 3-Ethanesulfonyl-[1,2,4]oxadiazol-5-ylamine
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- インチ: 1S/C4H7N3O3S/c1-2-11(8,9)4-6-3(5)10-7-4/h2H2,1H3,(H2,5,6,7)
- InChIKey: WLSYUBQJLPJKLI-UHFFFAOYSA-N
- ほほえんだ: S(C1=NOC(N)=N1)(CC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 221
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 108
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608818-1g |
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine |
1263212-32-3 | 97% | 1g |
¥3402.0 | 2023-04-03 | |
Chemenu | CM491740-1g |
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine |
1263212-32-3 | 97% | 1g |
$*** | 2023-03-29 |
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amineに関する追加情報
Recent Advances in the Study of 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine (CAS: 1263212-32-3)
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine (CAS: 1263212-32-3) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxadiazole core and ethylsulfonyl functional group, exhibits promising pharmacological properties, making it a potential candidate for drug development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of targeting specific disease pathways.
One of the key areas of research has been the compound's role as a modulator of enzyme activity. Preliminary findings suggest that 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine may interact with enzymes involved in inflammatory and oxidative stress pathways, offering potential therapeutic applications for conditions such as chronic inflammation and neurodegenerative diseases. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its efficacy.
In addition to its enzyme-modulating properties, recent studies have explored the compound's potential as an antimicrobial agent. Laboratory assays have demonstrated its effectiveness against a range of bacterial and fungal pathogens, with particular efficacy observed in drug-resistant strains. These findings highlight the compound's versatility and its potential to address the growing challenge of antimicrobial resistance.
The synthesis of 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine has also been a focal point of recent research. Innovations in synthetic methodologies have enabled more efficient and scalable production of the compound, facilitating further preclinical studies. Notably, researchers have developed a one-pot synthesis approach that reduces the number of steps and improves yield, making it more feasible for large-scale applications.
Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicology. Ongoing studies are investigating its metabolic stability, bioavailability, and potential side effects to ensure its suitability for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical therapeutic solutions.
In conclusion, 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse pharmacological properties and recent advancements in synthesis and optimization underscore its potential as a lead compound for future drug development. Continued research will be essential to fully unlock its therapeutic capabilities and address the remaining scientific and regulatory hurdles.
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